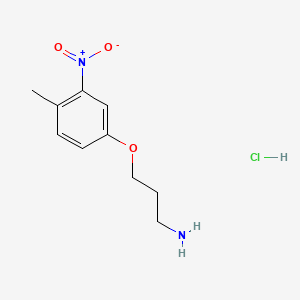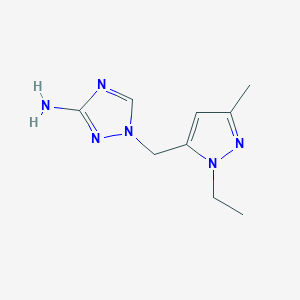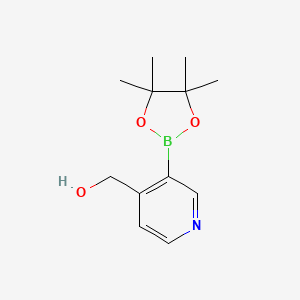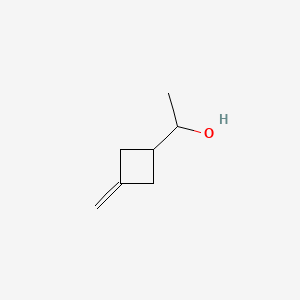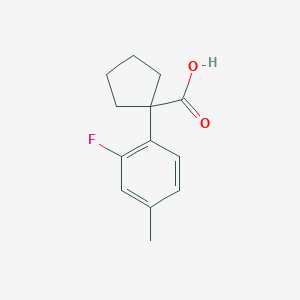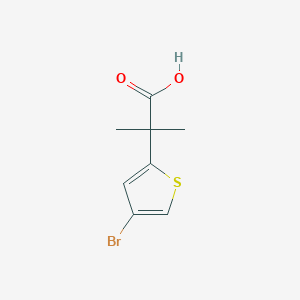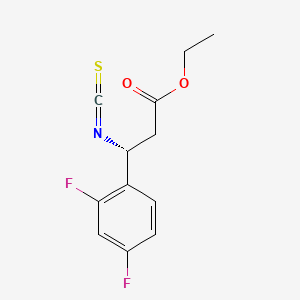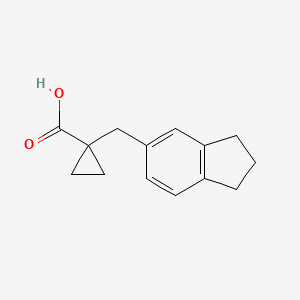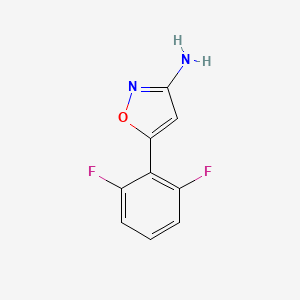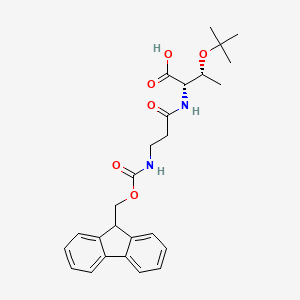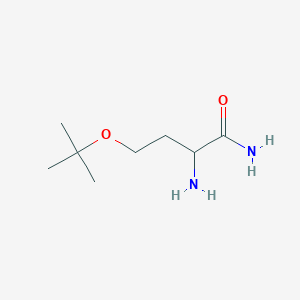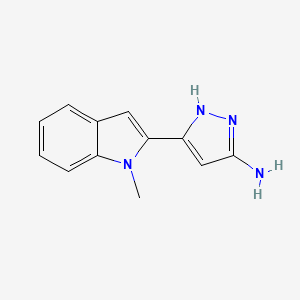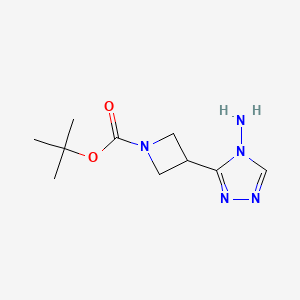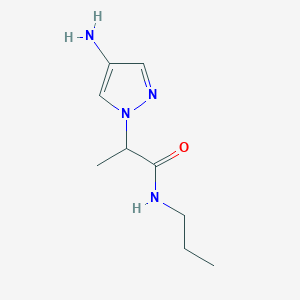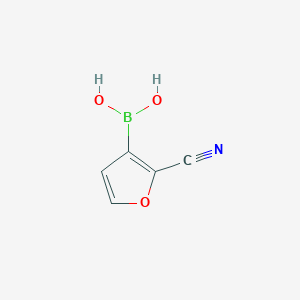
(2-Cyanofuran-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanofuran-3-yl)boronic acid is an organic compound that features a boronic acid group attached to a furan ring with a cyano substituent at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanofuran-3-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation reaction, where a halogenated furan (such as 2-bromo-3-cyanofuran) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: (2-Cyanofuran-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)
Major Products Formed:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Alcohols and ketones: (from oxidation reactions)
Substituted furan derivatives: (from substitution reactions)
科学研究应用
(2-Cyanofuran-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Cyanofuran-3-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano group can also participate in nucleophilic substitution reactions, leading to the formation of new derivatives .
相似化合物的比较
- Phenylboronic acid
- Vinylboronic acid
- 2-Furanylboronic acid
- 2-Bromo-5-pyridylboronic acid
Comparison: (2-Cyanofuran-3-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on a furan ring. This combination imparts distinct reactivity and functional group compatibility, making it a valuable compound in organic synthesis and medicinal chemistry. Compared to phenylboronic acid and vinylboronic acid, this compound offers additional synthetic versatility due to the electron-withdrawing nature of the cyano group .
属性
分子式 |
C5H4BNO3 |
|---|---|
分子量 |
136.90 g/mol |
IUPAC 名称 |
(2-cyanofuran-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BNO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2,8-9H |
InChI 键 |
BRPUUCAGKWCQFK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(OC=C1)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


